molecular formula C10H10N2O3 B181011 1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 111396-09-9

1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No. B181011
M. Wt: 206.2 g/mol
InChI Key: NEVBYCDQGXFCCZ-UHFFFAOYSA-N
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Description

“1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a chemical compound with the molecular formula C10H10N2O3 . It is a solid substance and has a molecular weight of 206.2 g/mol.


Molecular Structure Analysis

The InChI code for “1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is 1S/C10H6N2O3/c1-2-6-12-8-7 (4-3-5-11-8)9 (13)15-10 (12)14/h1,3-5H,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” is a solid substance . It has a molecular weight of 206.2 g/mol. More detailed physical and chemical properties like melting point, boiling point, and density are not available in the data I retrieved.

Scientific Research Applications

Anti-Inflammatory Properties

Field:

Immunology and inflammation research.

Summary:

1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione exhibits anti-inflammatory effects. It modulates cytokine production, inhibits NF-κB activation, and reduces inflammatory mediators.

Experimental Procedures:

Results:

Matrix Scientific: 1- (Prop-2-ynyl)-1H-pyrido [2,3-d] [1,3]oxazine-2,4-dione [Synthesis of 3-Aminopyridin-2 (1H)-Ones and 1H-Pyrido [2,3

Safety And Hazards

The safety information available indicates that “1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

1-propylpyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-6-12-8-7(4-3-5-11-8)9(13)15-10(12)14/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVBYCDQGXFCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC=N2)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40548658
Record name 1-Propyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

CAS RN

111396-09-9
Record name 1-Propyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40548658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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